molecular formula C21H18F3N3O3 B5834247 ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

Cat. No.: B5834247
M. Wt: 417.4 g/mol
InChI Key: QUGSULWLISKZJY-UHFFFAOYSA-N
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Description

ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s unique properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-QUINOLINE-3-CARBOXYLATE: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    ETHYL 4-[(4-AMINOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE: Lacks the acetamido group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the trifluoromethyl and acetamido groups in ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE makes it unique. These groups enhance its chemical stability, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

ethyl 4-(4-acetamidoanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-3-30-20(29)16-11-25-19-15(5-4-6-17(19)21(22,23)24)18(16)27-14-9-7-13(8-10-14)26-12(2)28/h4-11H,3H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGSULWLISKZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)NC(=O)C)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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